molecular formula C15H17N7O3S3 B2458985 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 690643-23-3

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2458985
CAS No.: 690643-23-3
M. Wt: 439.53
InChI Key: QOIAHARQGBPLLI-UHFFFAOYSA-N
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Description

2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C15H17N7O3S3 and its molecular weight is 439.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O3S3/c1-22-12(6-10-7-26-14(16)19-10)20-21-15(22)27-8-13(23)18-9-2-4-11(5-3-9)28(17,24)25/h2-5,7H,6,8H2,1H3,(H2,16,19)(H,18,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAHARQGBPLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a hybrid molecule that incorporates structural elements from both triazole and thiazole moieties. These components are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C14H17N5O3S2
  • Molecular Weight : 357.44 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Triazole ring
    • Sulfonamide group
    • Acetamide moiety

Antimicrobial Properties

  • Mechanism of Action : The triazole and thiazole rings have been shown to interfere with microbial enzyme systems, particularly those involved in nucleic acid synthesis and cell wall formation. This dual mechanism enhances the compound's efficacy against a broad spectrum of pathogens.
  • In Vitro Studies : Recent studies have demonstrated that derivatives containing both triazole and thiazole functionalities exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics like penicillin and vancomycin .

Anticancer Activity

  • Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of 4.36 µM in human colon cancer (HCT116) cells, indicating potent anticancer activity compared to established chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer effects are believed to stem from the ability of the compound to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Other Pharmacological Activities

  • Antiviral Properties : Some studies suggest that triazole derivatives can inhibit viral replication by targeting viral enzymes such as proteases and polymerases .
  • Anti-inflammatory Effects : The sulfonamide group has been associated with anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

StudyCompound TestedBiological ActivityIC50/MIC Values
Abdel-Wahab et al., 2023Triazole-thiazole hybridAnticancer (HCT116)IC50 = 4.36 µM
Mermer et al., 2020Various triazolesAntibacterial (MRSA)MIC = 0.046–3.11 µM
PMC7384432, 2020Triazole derivativesAntiviral activityNot specified

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